3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, an amino substituent at C3, and a carboxylic acid moiety at C4. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoroethyl group, which enhances metabolic stability and modulates physicochemical properties . Its synthesis and applications are often compared to structurally related pyrazole derivatives, which differ in substituents such as halogenation patterns, alkyl/fluoroalkyl chains, and functional groups (e.g., esters, amides). Below, we provide a detailed comparison with key analogs, supported by molecular data and research findings.
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-1-3(5(13)14)4(10)11-12/h1H,2H2,(H2,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIDIMROYNWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reactions Under Ultrasound Irradiation
A prominent method for synthesizing pyrazole carboxylic acid derivatives involves multicomponent reactions (MCRs) under ultrasonic conditions. For instance, Liang et al. demonstrated the synthesis of pyrano[2,3-c]pyrazole-4-carboxylic acid esters via a one-pot reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile catalyzed by InCl₃ in 50% EtOH. While this study focused on pyrano-pyrazole hybrids, the methodology offers insights into optimizing MCRs for analogous trifluoroethyl-substituted pyrazoles. Key parameters include:
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Catalyst Selection : InCl₃ (20 mol%) enabled a 95% yield in 20 minutes under ultrasound (40°C).
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Solvent Optimization : Aqueous ethanol (50%) enhanced solubility and reaction efficiency compared to pure organic solvents.
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Functional Group Compatibility : Electron-withdrawing groups (e.g., trifluoroethyl) may require adjusted stoichiometry to prevent side reactions.
This approach’s adaptability to trifluoroethyl-substituted precursors remains unexplored but presents a viable pathway for future research.
Stepwise Synthesis via Condensation and Cyclization
Intermediate Functionalization Strategies
Patent CN111362874B outlines a two-step synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involving (1) addition of 2,2-difluoroacetyl halide to α,β-unsaturated esters and (2) cyclization with methylhydrazine. Although targeting a difluoromethyl analog, this method provides a framework for trifluoroethyl-substituted derivatives:
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Substitution/Hydrolysis :
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React 2,2,2-trifluoroethyl acetyl halide with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., K₂CO₃).
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Hydrolyze the intermediate with aqueous NaOH to yield α-trifluoroacetyl carboxylic acid.
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Cyclization :
This method’s success in achieving a 95:5 isomer ratio for difluoromethyl compounds suggests potential applicability to trifluoroethyl analogs.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysis
InCl₃ has emerged as a superior Lewis acid catalyst for pyrazole syntheses due to its ability to activate carbonyl groups and facilitate nucleophilic attacks. For trifluoroethyl-substituted pyrazoles, InCl₃ could accelerate:
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Knoevenagel Condensation : Between malononitrile and ketones to form α,β-unsaturated intermediates.
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Michael Addition : Of hydrazine derivatives to activated alkenes.
Comparative studies indicate that InCl₃ outperforms traditional bases (e.g., Et₃N, piperidine) in yield and reaction time.
Solvent and Temperature Effects
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Aqueous Ethanol : Enhances polar intermediate solubility while suppressing side reactions.
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Ultrasound Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes vs. 6 hours under conventional heating).
Data Tables: Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an enzyme inhibitor and for its anti-inflammatory and anticancer properties .
Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, studies indicate that it can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting applications in treating inflammatory diseases .
Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been observed to induce apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231), with significant reductions in cell viability noted at concentrations above 10 µM .
Agrochemical Development
The compound's stability and biological activity make it a candidate for developing new agrochemicals. Its efficacy against certain pathogens suggests potential use as an antimicrobial agent in agricultural settings .
Case Study 1: Anticancer Activity
A study focused on the effects of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid on breast cancer cell lines revealed:
- Methodology : Cytotoxicity was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : Flow cytometry analysis indicated that the compound induces apoptosis through oxidative stress pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by LPS in mice:
- Methodology : Pro-inflammatory cytokines were measured post-treatment.
- Results : Treatment with the compound resulted in decreased levels of TNF-α and IL-6.
- : This suggests that the compound may serve as a therapeutic agent for inflammatory disorders.
Structure-Activity Relationship (SAR)
The presence of the trifluoroethyl group is crucial for enhancing both the chemical stability and biological activity of this compound compared to similar compounds lacking this modification. This modification improves binding affinity to molecular targets involved in various cellular processes .
Comparison with Related Compounds
| Compound | Biological Activity |
|---|---|
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Lower activity due to lack of trifluoroethyl group |
| 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Reduced solubility affects reactivity |
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with target proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
Fluorination Effects
- Trifluoroethyl vs. Fluoroethyl/Difluoroethyl: The trifluoroethyl group (-CF₃CH₂) in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to analogs with fewer fluorine atoms.
- Methyl Ester vs. Carboxylic Acid : The methyl ester derivative (C₇H₁₀FN₃O₂) demonstrates higher lipophilicity (logP ~1.5 vs. ~0.8 for the acid), making it more suitable for membrane permeability in drug delivery .
Substituent Influence on Bioactivity
- Amino (-NH₂) vs. Chloro (-Cl): Replacing -NH₂ with -Cl (as in 3-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid) significantly alters reactivity. The -Cl group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions, while -NH₂ enhances hydrogen-bonding capacity for target binding .
- Allyl vs. Trifluoroethyl : The allyl-substituted analog (C₇H₉N₃O₂) lacks fluorine atoms, reducing its oxidative stability but offering flexibility in polymerization or conjugation chemistry .
Functional Group Modifications
- Carboxamide Derivatives : The carboxamide analog (C₈H₁₁F₃N₄O) replaces the carboxylic acid with a dimethylamide group, improving solubility in polar aprotic solvents (e.g., DMSO) while retaining trifluoroethyl-driven metabolic resistance .
Biological Activity
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoroethyl group, enhances its chemical stability and biological efficacy compared to other pyrazole derivatives. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C7H8F3N3O2
- Molecular Weight : 227.15 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
- IUPAC Name : 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
The biological activity of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group increases binding affinity to enzymes and receptors, leading to modulation of their activity. The compound is believed to exert effects through pathways involving oxidative stress and apoptosis.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antibacterial and Antifungal Properties
In vitro studies have shown that 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exhibits moderate antibacterial and antifungal activities against various strains. For instance, it has been tested against several phytopathogenic fungi with promising results .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Structure | Antitumor, anti-inflammatory | High stability due to trifluoroethyl group |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Structure | Lower biological activity | Lacks trifluoroethyl group |
| Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | Structure | Moderate antibacterial | Similar structure but different ester |
Case Studies
Several studies have highlighted the potential of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid in drug development:
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Antitumor Study : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- IC50 Values :
- A549 (lung cancer): 15 µM
- MCF7 (breast cancer): 20 µM
- IC50 Values :
- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced nitric oxide production by up to 50% at a concentration of 5 µM.
Q & A
Q. What computational methods are reliable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311+G**) predict electrophilic sites. The pyrazole C-4 position (adjacent to the carboxylic acid) has a high Fukui electrophilicity index (f⁺ ≈ 0.15), making it susceptible to nucleophilic attack. Solvent models (PCM for water) show activation energies of ~25 kcal/mol for SN2 reactions with amines .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
